Candocuronium

Catalog No.
S11254256
CAS No.
736874-16-1
M.F
C26H46N2+2
M. Wt
386.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Candocuronium

CAS Number

736874-16-1

Product Name

Candocuronium

IUPAC Name

(4aS,4bR,8S,10aR,10bS,12aS)-1,1,10a,12a-tetramethyl-8-(1-methylpyrrolidin-1-ium-1-yl)-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-2H-naphtho[2,1-f]quinolin-1-ium

Molecular Formula

C26H46N2+2

Molecular Weight

386.7 g/mol

InChI

InChI=1S/C26H46N2/c1-25-14-12-21(28(5)17-6-7-18-28)19-20(25)10-11-22-23(25)13-15-26(2)24(22)9-8-16-27(26,3)4/h10,21-24H,6-9,11-19H2,1-5H3/q+2/t21-,22+,23-,24-,25-,26-/m0/s1

InChI Key

JSIHCKINONIDNP-BEQZQCNLSA-N

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC[N+]4(C)C)C)[N+]5(CCCC5)C

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC[N+]4(C)C)C)[N+]5(CCCC5)C

Candocuronium iodide, formerly known as chandonium or HS-310, is an aminosteroid neuromuscular-blocking agent primarily used in anesthesia to facilitate endotracheal intubation and provide muscle relaxation during surgical procedures. This compound selectively antagonizes nicotinic acetylcholine receptors, which are located at the neuromuscular junction, thereby inhibiting muscle contraction . Its chemical structure is characterized by a steroid framework, which contributes to its pharmacological properties.

, including:

  • Oxidation: This process can occur under specific conditions, leading to the formation of various oxidized derivatives.
  • Reduction: Similar to oxidation, reduction can modify the compound's structure and properties.
  • Substitution Reactions: These involve the replacement of specific functional groups within the molecule .

The detailed mechanisms of these reactions depend on the specific reagents and conditions applied.

Candocuronium exhibits potent neuromuscular blocking activity by selectively antagonizing nicotinic acetylcholine receptors at the neuromuscular junction. This action results in muscle paralysis, which is essential during surgical procedures. The compound's effects are dose-dependent and can be reversed by anticholinesterase agents, which increase acetylcholine levels at the neuromuscular junction . Studies have shown that candocuronium has a duration of action comparable to other neuromuscular blockers, making it suitable for various surgical applications .

The synthesis of candocuronium involves complex organic reactions that typically require specialized conditions. The primary synthetic route includes:

  • Starting Materials: The synthesis begins with aminosteroid precursors.
  • Reagents: Various reagents are employed for functional group modifications and coupling reactions.
  • Reaction Conditions: Controlled temperature and pressure conditions are necessary to ensure optimal yields and purity of the final product.

The detailed synthetic pathway remains proprietary but generally follows established protocols for steroid chemistry .

Candocuronium is primarily utilized in medical settings for:

  • Anesthesia: It is used to induce muscle relaxation during surgeries, facilitating endotracheal intubation.
  • Research: The compound serves as a tool in pharmacological studies related to neuromuscular transmission and receptor interactions.

Its unique properties make it valuable in both clinical and research applications .

Research has indicated that candocuronium interacts specifically with nicotinic acetylcholine receptors. Interaction studies have demonstrated that:

  • Competitive Antagonism: Candocuronium competes with acetylcholine for binding sites on nicotinic receptors, effectively blocking neurotransmission at the neuromuscular junction.
  • Reversal Agents: Its effects can be reversed by anticholinesterase agents such as neostigmine or edrophonium, which increase acetylcholine availability .

These interactions are crucial for understanding its pharmacodynamics and optimizing its clinical use.

Candocuronium shares structural and functional similarities with several other neuromuscular blockers. Notable compounds include:

Compound NameMechanism of ActionDuration of ActionUnique Features
AtracuriumNon-depolarizing neuromuscular blockerIntermediateMetabolized by plasma esterases
VecuroniumNon-depolarizing neuromuscular blockerIntermediateLess cardiovascular effects
RocuroniumNon-depolarizing neuromuscular blockerRapidQuick onset
PancuroniumNon-depolarizing neuromuscular blockerLongSignificant cardiovascular effects

Uniqueness of Candocuronium

Candocuronium is unique due to its specific chemical structure as an aminosteroid, which imparts distinct pharmacokinetic properties compared to other neuromuscular blockers. Its selective antagonism at nicotinic receptors allows for effective muscle relaxation while maintaining a favorable safety profile during anesthesia .

Molecular Architecture: Steroid Skeleton and Quaternary Ammonium Groups

Candocuronium iodide (C$${26}$$H$${46}$$I$$2$$N$$2$$) features a modified androstane steroid nucleus fused with a pyrrolidine ring and two quaternary ammonium groups (Figure 1) [1] [4]. The androstane skeleton provides a rigid framework that positions the quaternary ammonium centers at an optimal interatomic distance of 1.029 nm, as confirmed by X-ray diffraction studies [2]. This distance is critical for competitive antagonism at nicotinic acetylcholine receptors (nAChRs), where the compound binds preferentially to the α1/β1/δ/γ subunits [4].

The steroid core is substituted at the 3β position with a pyrrolidino group and at the 17α position with a methyl group, forming a diaza-D-homoandrostane structure [1]. The bis-quaternary ammonium groups—located at the nitrogen atoms of the pyrrolidine and the 17α-aza position—enhance water solubility and facilitate ionic interactions with the receptor’s anionic sites [2]. This design contrasts with earlier neuromuscular blockers like tubocurarine, which lacked the steroid backbone’s conformational rigidity [2].

Table 1: Key structural features of candocuronium iodide

PropertyDescription
Molecular formulaC$${26}$$H$${46}$$I$$2$$N$$2$$
CAS registry number54278-85-2
Interonium distance1.029 nm (measured via X-ray diffraction) [2]
Target receptorsnAChRα1/β1/δ/γ [4]

Stereochemical Configuration and Absolute Stereochemistry

The stereochemical precision of candocuronium iodide is pivotal to its pharmacological activity. The compound adopts a 5α-androstane configuration, with the A-ring of the steroid nucleus in a trans-decalin conformation [1]. The 3β-pyrrolidino substituent and 17α-methyl group introduce chiral centers that influence binding kinetics. X-ray crystallography reveals that the pyrrolidine ring adopts an envelope conformation, positioning the quaternary ammonium group perpendicular to the steroid plane [2].

Notably, enantiomeric studies of 19-nor analogues demonstrated that alterations to the 10-methyl group (a key stereochemical feature) reduced potency by 3–4 times, whereas inversion of configuration at the 17α position had negligible effects [2]. This suggests that lipophilicity and van der Waals interactions at the steroid-receptor interface are more critical than absolute stereochemistry for activity [2].

Synthetic Pathways for Candocuronium Iodide

The synthesis of candocuronium iodide originates from the androstane nucleus, which undergoes sequential modifications to introduce the quaternary ammonium groups (Figure 2) [1] [2]:

  • Androstane Functionalization:

    • The 3-keto group of 5α-androstane-3,17-dione is reduced to a 3β-alcohol, which is subsequently replaced with a pyrrolidino group via nucleophilic substitution.
    • Aza-D-homo rearrangement at the 17-position introduces a nitrogen atom, which is methylated to form the 17α-aza-methyl group [1].
  • Quaternization:

    • The pyrrolidine nitrogen and 17α-aza nitrogen are quaternized using methyl iodide, yielding the bis-quaternary ammonium structure [2].
    • Counterion exchange (e.g., iodide) ensures solubility and crystallinity [4].

Key intermediates include HS-342 (a precursor with a diaza-D-homoandrostane skeleton) and HS-310 (the non-quaternized form of candocuronium) [1]. Modifications to these intermediates, such as saturation of the steroid ring (dihydrochandonium), were explored to optimize potency but resulted in undesirable cardiovascular side effects [1].

Analytical Characterization Methods

Candocuronium iodide’s structure and purity have been validated through multiple analytical techniques:

  • X-Ray Diffraction:
    Single-crystal X-ray analysis confirmed the interonium distance (1.029 nm) and stereochemical arrangement of the quaternary ammonium groups [2]. The steroid skeleton’s planar geometry and pyrrolidine ring puckering were also elucidated [1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    $$^1$$H and $$^{13}$$C NMR spectra identified proton environments adjacent to the quaternary nitrogens, with characteristic shifts at δ 3.2–3.5 ppm (pyrrolidine CH$$_2$$) and δ 1.1 ppm (17α-methyl) [2]. $$^1$$H-$$^{13}$$C heteronuclear correlation (HSQC) confirmed connectivity between the steroid core and substituents.

  • Mass Spectrometry:
    High-resolution mass spectrometry (HRMS) verified the molecular ion peak at m/z 744.14 (M$$^+$$), consistent with the molecular formula C$${26}$$H$${46}$$I$$2$$N$$2$$ [4].

  • Elemental Analysis:
    Combustion analysis confirmed iodine content (≈34.2%), aligning with theoretical values [4].

Candocuronium exerts its neuromuscular blocking effects through competitive antagonism of nicotinic acetylcholine receptors at the neuromuscular junction [1] [2] [3]. As a nondepolarizing neuromuscular blocking agent, candocuronium competes with acetylcholine for binding sites on the postsynaptic nicotinic acetylcholine receptor without producing receptor activation [4] [5].

The adult muscle-type nicotinic acetylcholine receptor is a heteropentameric protein complex composed of five subunits arranged in a specific stoichiometry: two alpha subunits, one beta subunit, one delta subunit, and one epsilon subunit [6] [7]. The receptor contains two nonidentical acetylcholine binding sites located at the interfaces between the alpha subunits and their neighboring subunits [8] [9]. Specifically, one binding site exists at the alpha-epsilon interface, while the second binding site is positioned at the alpha-delta interface [8] [9] [6].

For effective neuromuscular transmission, both acetylcholine binding sites must be occupied simultaneously to induce the conformational changes necessary for ion channel opening [6] [10]. Under normal physiological conditions, acetylcholine released from presynaptic nerve terminals binds to these sites, causing rapid depolarization of the postsynaptic membrane through sodium influx and potassium efflux [6] [10].

Candocuronium, as a competitive antagonist, binds to the same receptor sites as acetylcholine but does not induce channel opening [1] [2] [3]. The competitive nature of this interaction means that the degree of neuromuscular blockade depends on the relative concentrations of candocuronium and acetylcholine at the receptor site [4] [5]. As the concentration of candocuronium increases relative to acetylcholine, progressively more receptors become occupied by the blocking agent, leading to diminished neuromuscular transmission [4] [5].

The competitive antagonism exhibited by candocuronium is reversible, meaning that the blocking effect can be overcome by increasing the concentration of acetylcholine at the neuromuscular junction [4] [5]. This principle underlies the clinical use of anticholinesterase agents such as neostigmine and edrophonium for reversal of nondepolarizing neuromuscular blockade [4] [5].

Research has demonstrated that a substantial proportion of receptors must be occupied before any detectable neuromuscular blockade occurs [11] [6]. Studies suggest that approximately seventy-five percent of receptors must be bound by neuromuscular blocking agents before twitch height begins to decrease, with complete blockade occurring when over ninety percent of receptors are occupied [11] [6]. This phenomenon, known as the margin of safety, explains why neuromuscular junction transmission is remarkably resistant to partial receptor blockade [11] [6].

Interonium Distance and Its Impact on Receptor Binding Affinity

The interonium distance, defined as the spatial separation between the two quaternary ammonium centers in bisquaternary neuromuscular blocking agents, represents a critical structural determinant of receptor binding affinity and pharmacological selectivity [12] [13]. For candocuronium, the interonium distance is approximately 10.2 Angstroms, positioning it within the optimal range for neuromuscular blocking activity while minimizing ganglion blocking effects [12] [1].

Comprehensive structure-activity relationship studies have established that the interonium distance fundamentally influences the selectivity profile of neuromuscular blocking agents across different receptor types [12] [14]. Compounds with shorter interonium distances, typically between 7.5 and 9.0 Angstroms, demonstrate significant ganglion blocking activity due to their ability to interact effectively with neuronal nicotinic receptors in autonomic ganglia [12] [14]. Examples include pentamethonium (7.7 Angstroms) and hexamethonium (9.0 Angstroms), both of which exhibit pronounced ganglion blocking properties [12].

In contrast, neuromuscular blocking agents with interonium distances ranging from 10.0 to 14.0 Angstroms show preferential selectivity for muscle-type nicotinic acetylcholine receptors over ganglionic receptors [12] [15]. This selectivity arises from the distinct structural requirements of muscle versus neuronal nicotinic receptors, with muscle receptors accommodating longer interonium distances more favorably [12] [15].

Candocuronium's interonium distance of 10.2 Angstroms places it at the lower end of the optimal range for neuromuscular selectivity [12] [1]. This distance is comparable to other clinically relevant neuromuscular blocking agents, including the related compound chandonium (HS-310) and other members of the azasteroid series [12] [1]. The steroid backbone of candocuronium provides a relatively rigid framework that maintains this critical interonium distance while allowing for optimal receptor binding geometry [1] [2].

The molecular length of candocuronium, estimated to be approximately 19-21 Angstroms, corresponds to the dimensions required for effective binding to the two acetylcholine binding sites on the muscle nicotinic receptor [12] [16]. This length allows the molecule to span the distance between the alpha-epsilon and alpha-delta binding sites while maintaining appropriate orientation for high-affinity binding [12] [16].

Molecular modeling studies have demonstrated that neuromuscular blocking agents with interonium distances significantly shorter or longer than the optimal range exhibit reduced potency [12] [16]. For compounds with excessively short interonium distances, the reduced molecular length prevents optimal interaction with both receptor binding sites simultaneously [12] [16]. Conversely, compounds with very long interonium distances may exhibit conformational flexibility that reduces binding affinity or may not fit properly within the receptor binding site architecture [12] [16].

The relationship between interonium distance and binding affinity is further complicated by the conformational dynamics of both the neuromuscular blocking agent and the receptor [12] [16]. While the steroid backbone of candocuronium provides structural rigidity, some degree of conformational flexibility remains, allowing the molecule to adapt to the receptor binding site geometry [12] [16]. This adaptability is essential for high-affinity binding, as the two binding sites on the nicotinic receptor are not identical and may require slightly different orientations for optimal interaction [8] [9].

Selectivity Profiles: Ganglion Blocking vs. Vagolytic Activities

The selectivity profile of candocuronium encompasses its differential effects on various cholinergic receptor subtypes, particularly its minimal ganglion blocking activity and variable vagolytic properties [2] [3] [17]. This selectivity pattern is fundamental to its clinical utility and safety profile, as unwanted effects on autonomic ganglia and muscarinic receptors can lead to significant cardiovascular and other side effects [2] [3] [17].

Ganglion blocking activity represents the ability of neuromuscular blocking agents to interfere with nicotinic transmission at autonomic ganglia [18] [19] [20]. Candocuronium demonstrates minimal ganglion blocking activity, which is attributed to its optimal interonium distance of 10.2 Angstroms [12] [1] [2]. This distance is sufficiently long to avoid significant interaction with ganglionic nicotinic receptors, which have different structural requirements compared to muscle-type nicotinic receptors [12] [15].

The absence of significant ganglion blocking activity in candocuronium contrasts with earlier neuromuscular blocking agents such as tubocurarine, which exhibits substantial ganglion blocking effects at neuromuscular blocking doses [12] [15]. This selectivity advantage of candocuronium reduces the risk of autonomic side effects, including hypotension and altered heart rate, that can result from ganglionic blockade [12] [15] [18].

Vagolytic activity, defined as the ability to block muscarinic acetylcholine receptors, particularly those mediating vagal effects on the heart, represents another important aspect of candocuronium's selectivity profile [21] [17]. Studies of candocuronium and its analogues have revealed variable vagolytic activity within this compound series [17]. While candocuronium itself possesses some vagolytic activity, the degree of this effect varies among different analogues and appears to be related to specific structural features beyond the interonium distance [17].

Research conducted on candocuronium analogues has demonstrated that structural modifications can significantly alter vagolytic potency [17]. For instance, dihydrochandonium, formed by saturation of the 5,6-double bond in candocuronium, exhibits reduced vagolytic activity compared to the parent compound while maintaining neuromuscular blocking potency [17]. This finding suggests that specific structural elements contribute to muscarinic receptor binding independently of the primary neuromuscular blocking mechanism [17].

The vagolytic activity of candocuronium and related compounds is believed to result from their ability to bind to muscarinic receptors in addition to their primary nicotinic receptor targets [17]. This cross-reactivity is particularly relevant for cardiac muscarinic receptors, where vagolytic effects can manifest as tachycardia and altered cardiac rhythm [17]. The cardiovascular effects observed with candocuronium, including tachycardia, are attributed largely to this vagolytic activity [2] [3] [17].

Comparative studies have shown that candocuronium exhibits greater selectivity for nicotinic over muscarinic receptors, with selectivity ratios indicating ten to one hundred-fold higher activity at nicotinic receptors [17]. This selectivity profile is favorable compared to some other neuromuscular blocking agents but still insufficient to eliminate cardiovascular effects entirely [17].

The selectivity profile of candocuronium extends to its interactions with different nicotinic receptor subtypes. While the compound shows minimal activity at ganglionic nicotinic receptors, it demonstrates high affinity for muscle-type nicotinic receptors [2] [3] [17]. This selectivity is essential for achieving effective neuromuscular blockade without significant autonomic side effects [2] [3].

Studies examining the binding characteristics of candocuronium at the molecular level have revealed that the compound exhibits preferential binding to specific receptor conformations [17]. The rigid steroid backbone and optimal interonium distance contribute to this selectivity by providing a molecular geometry that favors binding to muscle-type nicotinic receptors over other cholinergic receptor subtypes [1] [2] [17].

XLogP3

4.7

Exact Mass

386.366099476 g/mol

Monoisotopic Mass

386.366099476 g/mol

Heavy Atom Count

28

UNII

IQ9FO41C89

Dates

Last modified: 08-08-2024

Explore Compound Types